Carbasalate calcium
Overview
Description
Carbasalate calcium is an analgesic, antipyretic, and anti-inflammatory drug, as well as a platelet aggregation inhibitor. It is a chelate of calcium acetylsalicylate (the calcium salt of aspirin) and urea . This compound is used for the treatment of headache, fever, and pain due to flu and other conditions like myalgia . It is also used for secondary prevention of myocardial infarction and the treatment of unstable angina pectoris .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carbasalate calcium involves dispersing aspirin, calcium nitrate, and urea into alcohol, followed by the addition of ammonia water under stirring conditions at 0-5°C. The mixture is then heated to 25-35°C and reacted for 2-2.5 hours. The reaction solution is cooled to 0-5°C, allowed to stand for crystal growth, and then subjected to suction filtration and drying to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation method involves mixing acetylsalicylic acid, urea, and calcium carbonate in water, followed by cooling and filtration. The filtrate is then treated with methyl alcohol to precipitate this compound, which is filtered, washed, and dried .
Chemical Reactions Analysis
Types of Reactions: Carbasalate calcium undergoes various chemical reactions, including hydrolysis, where it is broken down into salicylic acid and urea in vivo . It also participates in substitution reactions due to the presence of acetylsalicylic acid.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes in the body.
Substitution: Acetylsalicylic acid can react with bases or nucleophiles.
Major Products Formed:
Hydrolysis: Salicylic acid and urea.
Substitution: Various acetylated products depending on the nucleophile used.
Scientific Research Applications
Carbasalate calcium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chelation and complexation reactions.
Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Used in the treatment of pain, fever, and inflammation.
Industry: Utilized in the formulation of various pharmaceutical products due to its stability and efficacy.
Mechanism of Action
Carbasalate calcium exerts its effects primarily through the inhibition of cyclo-oxygenase (COX) enzymes. It acetylates the enzyme cyclo-oxygenase in thrombocytes, thereby inhibiting the formation of prostaglandin thromboxane A2, which is crucial for platelet aggregation . This irreversible inhibition leads to a prolonged antithrombotic effect, making it effective in preventing blood clots .
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Both compounds inhibit COX enzymes, but carbasalate calcium is a chelate, which may offer different pharmacokinetic properties.
Salicylic Acid: A metabolite of both aspirin and this compound, it shares anti-inflammatory properties but lacks the chelated calcium component.
Calcium Acetylsalicylate: Similar in structure but does not include the urea component, which may affect its stability and solubility.
Uniqueness: this compound’s unique chelation of calcium acetylsalicylate and urea provides enhanced stability and solubility compared to its individual components. This chelation also reduces gastrointestinal side effects commonly associated with aspirin .
Properties
IUPAC Name |
calcium;2-acetyloxybenzoate;urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMUGTALCSPLDM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18CaN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93803-83-9, 5749-67-7 | |
Record name | Calcium, bis[2-(acetyloxy)benzoato](urea-O)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93803-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(o-acetylsalicylato)(urea-O)calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[o-acetylsalicylato](urea-O)calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbasalate calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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